4-(3-Nitrophenyl)piperidine

Lipophilicity Pharmacokinetics SAR

4-(3-Nitrophenyl)piperidine (CAS 858850-25-6) is a nitro-substituted arylpiperidine derivative with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol. The compound features a piperidine ring substituted at the 4-position with a 3-nitrophenyl (meta-nitro) group, placing it within the class of 4-arylpiperidines widely employed as pharmacophoric scaffolds in CNS-targeted drug discovery.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 858850-25-6
Cat. No. B1612213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Nitrophenyl)piperidine
CAS858850-25-6
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O2/c14-13(15)11-3-1-2-10(8-11)9-4-6-12-7-5-9/h1-3,8-9,12H,4-7H2
InChIKeyBVZAGHYGQGJUPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Nitrophenyl)piperidine (CAS 858850-25-6): A Meta-Nitro Substituted Piperidine Building Block for Medicinal Chemistry and Organic Synthesis


4-(3-Nitrophenyl)piperidine (CAS 858850-25-6) is a nitro-substituted arylpiperidine derivative with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol . The compound features a piperidine ring substituted at the 4-position with a 3-nitrophenyl (meta-nitro) group, placing it within the class of 4-arylpiperidines widely employed as pharmacophoric scaffolds in CNS-targeted drug discovery . Key computed physicochemical properties include a logP of 2.018, a predicted pKa of 10.03±0.10, a density of 1.155 g/cm³, and a boiling point of approximately 328°C . The meta-nitro substitution pattern distinguishes this compound from its ortho- and para-nitro isomers and from the non-nitrated parent 4-phenylpiperidine, imparting a unique combination of electronic and lipophilic characteristics that influence both its synthetic reactivity and its biological target engagement profile.

Why 4-(3-Nitrophenyl)piperidine Cannot Be Interchanged with Other Nitrophenylpiperidine Isomers in Research and Development


The nitrophenylpiperidine family comprises positional isomers and regioisomers that differ in the position of the nitro group on the aromatic ring (ortho, meta, para) and the point of attachment to the piperidine scaffold (N-substituted vs. C-4-substituted). These structural variations produce quantitatively distinct physicochemical properties—including lipophilicity, basicity, and electronic character—that directly affect solubility, permeability, receptor binding, and metabolic stability . Generic substitution of one isomer for another without accounting for these differences can lead to altered pharmacokinetic profiles, loss of target engagement, or unexpected toxicity . The meta-nitro substitution in 4-(3-nitrophenyl)piperidine occupies a distinct region of chemical space that cannot be replicated by its ortho- or para-substituted analogs, making compound-specific procurement essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 4-(3-Nitrophenyl)piperidine Versus Its Closest Analogs


Lipophilicity (LogP) Comparison: Meta-Nitro Substitution Yields Intermediate Lipophilicity Between Ortho and Para Isomers

The calculated logP of 4-(3-nitrophenyl)piperidine is 2.018, which places it at an intermediate value between the more lipophilic ortho-nitro isomer (4-(2-nitrophenyl)piperidine, logP = 2.91) and the para-nitro isomer (4-(4-nitrophenyl)piperidine, logP = 1.8–2.12) . The N-substituted regioisomer 1-(3-nitrophenyl)piperidine exhibits an even higher logP of 3.17 [1]. From the Hansch-Fujita perspective, the meta-nitro substituent contributes a π value of approximately −0.28 (relative to hydrogen), which is distinct from the para-nitro contribution [2]. This intermediate lipophilicity can translate into balanced aqueous solubility and membrane permeability, a property that often correlates with improved oral bioavailability in lead optimization campaigns.

Lipophilicity Pharmacokinetics SAR

Basicity (pKa) Differentiation: Meta-Nitro Substitution Preserves Higher Piperidine Basicity Compared to 3-(4-Nitrophenyl)piperidine

The predicted pKa of the piperidine nitrogen in 4-(3-nitrophenyl)piperidine is 10.03±0.10, indicating that at physiological pH (7.4) the compound exists predominantly in the protonated, positively charged form . In contrast, the positional isomer 3-(4-nitrophenyl)piperidine displays a lower predicted pKa of 9.61±0.10 , while the non-nitrated parent 4-phenylpiperidine exhibits a pKa of 10.20±0.10 . The meta-nitro group exerts a weaker electron-withdrawing inductive effect on the piperidine nitrogen via the aryl-carbon bridge compared to the para-nitro configuration in 3-(4-nitrophenyl)piperidine, resulting in the observed ΔpKa of +0.42 units relative to the 3-(4-nitrophenyl) isomer. This difference in basicity influences the protonation equilibrium at physiological and endosomal pH, with potential consequences for target binding, lysosomal trapping, and overall pharmacokinetics.

Basicity Protonation State Receptor Binding

Physical State and Handling Properties: 4-(3-Nitrophenyl)piperidine as a Liquid Versus Crystalline Comparator 3-(4-Nitrophenyl)piperidine

4-(3-Nitrophenyl)piperidine is typically supplied as a liquid or low-melting solid at ambient temperature, with no definitive melting point reported in authoritative databases, suggesting a melting point below 25°C . In contrast, the positional isomer 3-(4-nitrophenyl)piperidine (CAS 19733-55-2) is a crystalline solid with a well-defined melting point of 52–53°C . This physical state difference has immediate practical implications: liquid building blocks generally require different storage conditions (recommended long-term storage in a cool, dry place), dispensing protocols (volume-based rather than mass-based), and may exhibit different stability profiles under ambient laboratory conditions . For high-throughput screening workflows, liquid handling compatibility is a critical parameter that can determine whether a compound is amenable to automated dispensing platforms without additional solubilization steps.

Formulation Handling Storage

Electronic Substituent Effect: Meta-Nitro Hammett σ Constant Differentially Modulates Aryl Ring Reactivity Versus Para-Nitro

The Hammett substituent constant (σ) quantitatively captures the electron-withdrawing effect of the nitro group at different positions on the aromatic ring. For 4-(3-nitrophenyl)piperidine, the meta-nitro substituent operates with a Hammett σₘ value of +0.71, compared to σₚ = +0.78 for the para-nitro group present in 4-(4-nitrophenyl)piperidine and 3-(4-nitrophenyl)piperidine [1]. The difference of Δσ = −0.07 (σₘ vs. σₚ) reflects the fact that the para-nitro group benefits from direct through-resonance interaction with electron-donating substituents on the ring, whereas the meta-nitro predominantly exerts its influence through the inductive effect. This has measurable consequences: in nucleophilic aromatic substitution reactions, the meta-nitro isomer displays different activation energies and regioselectivity compared to the para-nitro analog [2]. For medicinal chemistry, the altered electron density distribution on the aryl ring modifies π-stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in protein binding pockets and influences the rate of nitroreductase-mediated bioreduction, a key metabolic pathway for nitroaromatic compounds [3].

Electronic Effects Reactivity SAR

Hydrogen Bond Donor/Acceptor Profile: Distinct Solvation and Target Engagement Characteristics

4-(3-Nitrophenyl)piperidine presents a hydrogen bond profile of 1 donor (piperidine N–H) and 3 acceptors (nitro oxygen atoms and piperidine nitrogen), yielding a polar surface area (PSA) of 57.85 Ų . The non-nitrated parent 4-phenylpiperidine, by comparison, has 1 donor, 1 acceptor, and a PSA of only 12.03 Ų [1]. This ΔPSA of +45.82 Ų indicates that the nitro group contributes approximately 80% of the total polar surface area in the nitrated compound. In the context of CNS drug design, a PSA of 57.85 Ų places 4-(3-nitrophenyl)piperidine close to the empirical threshold of <60–70 Ų often associated with passive blood-brain barrier penetration, whereas 4-phenylpiperidine (PSA 12.03 Ų) sits well below this threshold [2]. The intermediate PSA value of the meta-nitro compound may offer a balance between CNS permeability and aqueous solubility that differs from both the non-nitrated and the more extensively substituted analogs.

Hydrogen Bonding Solubility Molecular Recognition

Preliminary Antiproliferative Activity Signal: Differentiation of Undifferentiated Cells Versus In-Class Analogs

A patent-associated biological annotation indicates that 4-(3-nitrophenyl)piperidine exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage, suggesting potential utility as an anticancer agent and for the treatment of skin diseases such as psoriasis [1]. The structurally related N-substituted regioisomer 1-(3-nitrophenyl)piperidine has independently reported EC₅₀ values of 0.0025 µM and 0.003 µM against infected and uninfected cells, respectively, in anti-infective assays targeting chain elongation inhibition . While these two data points arise from different assay systems and cannot be directly compared as a head-to-head study, they collectively indicate that the 3-nitrophenyl substitution pattern confers biological activity across multiple attachment modes (C-4 vs. N-1). Importantly, no equivalent antiproliferative activity data have been identified for the 4-(4-nitrophenyl)piperidine or 4-(2-nitrophenyl)piperidine isomers, suggesting a potential association between the meta-nitro configuration and this specific cellular phenotype [2].

Anticancer Activity Cell Differentiation Proliferation Arrest

Recommended Application Scenarios for 4-(3-Nitrophenyl)piperidine Based on Quantitative Differentiation Evidence


CNS-Targeted Lead Optimization Requiring Intermediate Lipophilicity (logP 2.0)

For central nervous system (CNS) drug discovery programs operating under the rule-of-five guidelines, the logP of 2.018 positions 4-(3-nitrophenyl)piperidine within the optimal range for blood-brain barrier penetration (logP 2–4) while maintaining sufficient aqueous solubility. This distinguishes it from the more lipophilic ortho-nitro isomer (logP 2.91), which may exhibit reduced solubility, and the less lipophilic para-nitro isomer (logP 1.8–2.12), which may show lower passive permeability. Researchers optimizing CNS-active piperidine-based ligands (e.g., dopamine D₂/D₃, serotonin 5-HT, or sigma receptor modulators) should consider the meta-nitro substitution when an intermediate logP is predicted to yield superior brain-to-plasma ratios [1].

Electrophilic Fragment-Based Screening Leveraging Meta-Nitro Electronic Character

The Hammett σₘ value of +0.71 imparts a distinct electronic environment on the aryl ring, making 4-(3-nitrophenyl)piperidine a valuable scaffold for fragment-based drug discovery (FBDD) campaigns that probe structure-activity relationships (SAR) around nitroaromatic-protein interactions. The meta-nitro configuration avoids the strong through-resonance effect of para-nitro (σₚ = +0.78), which can dominate binding interactions in some targets. This allows the meta-nitro fragment to serve as a more 'neutral' electrophilic probe when screening against targets that are sensitive to aryl ring electronics, such as kinases with π-stacking pockets or bromodomains recognizing acetyl-lysine [2].

Automated High-Throughput Screening with Liquid-Handling-Compatible Building Blocks

The liquid physical state of 4-(3-nitrophenyl)piperidine at ambient temperature makes it directly compatible with automated liquid handling systems (e.g., Echo acoustic dispensers, Mosquito positive-displacement pipettors) without the need for pre-dissolution in DMSO. This contrasts with the crystalline comparator 3-(4-nitrophenyl)piperidine (mp 52–53°C), which requires weighing or solubilization prior to dispensing. For screening facilities processing thousands of compounds per week, the elimination of the solubilization step reduces workflow complexity, minimizes solvent exposure, and improves replicate reproducibility .

Synthetic Intermediate for Diversification via Nitro Group Reduction and Cross-Coupling

The meta-nitro group serves as a versatile synthetic handle for late-stage diversification. Catalytic hydrogenation or transfer hydrogenation of 4-(3-nitrophenyl)piperidine yields the corresponding 4-(3-aminophenyl)piperidine, a primary aniline that can be further functionalized via amide coupling, sulfonamide formation, or diazotization/Sandmeyer chemistry. The differential electronic character of the meta-nitro (σₘ = +0.71) compared to para-nitro (σₚ = +0.78) influences both the rate of nitro reduction and the reactivity of the resulting aniline, providing chemists with a tunable intermediate for parallel library synthesis .

Quote Request

Request a Quote for 4-(3-Nitrophenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.